(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine
Description
Properties
IUPAC Name |
1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQPBOFFLEQOV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-(prop-1-en-1-yl)phenol with 4-(p-tolyl)phthalazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 4–6 hrs | 75–85% | |
| Phenoxy Substitution | Phenol derivative, K₂CO₃, DMF, 80°C, 8 hrs | 65–72% |
Functionalization at Position 4
The p-tolyl group at position 4 is introduced via Suzuki-Miyaura coupling or direct arylation:
-
Suzuki Coupling : 1-Chloro-4-iodophthalazine reacts with p-tolylboronic acid under Pd(PPh₃)₄ catalysis, achieving cross-coupling at position 4 .
-
Direct Arylation : Alternatively, Ullmann-type coupling using CuI/L-proline in DMSO at 100°C directly installs the p-tolyl group .
Spectroscopic Data for Final Compound
| Property | Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.55 (d, 1H), 8.28 (d, 2H), 7.49 (m, 5H), 3.96 (s, 2H), 2.41 (s, 3H) | |
| IR (KBr) | 3028 cm⁻¹ (C–H aromatic), 1635 cm⁻¹ (C=O) |
Reactivity of the Prop-1-en-1-yl Group
The (E)-configured propenyl group undergoes characteristic alkene reactions:
-
Epoxidation : Reaction with m-CPBA in CH₂Cl₂ yields the corresponding epoxide, confirmed by ¹³C NMR (δ 60–65 ppm) .
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond to a propyl group, altering lipophilicity (logP increases by ~0.8) .
Photochemical and Radical Reactions
The phthalazine core participates in photoredox processes:
-
Alkyl Radical Trapping : Under blue LED irradiation with Ru(bpy)₃Cl₂, the compound undergoes radical addition with alkyl halides (e.g., ethyl bromoacetate), forming C–C bonds at the phthalazine’s electron-deficient positions .
Photoredox Reaction Example
| Substrate | Conditions | Product Yield |
|---|---|---|
| Ethyl bromoacetate | Ru(bpy)₃Cl₂ (2 mol%), DMF, 24 hrs | 58% |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, studies have shown that phthalazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Case studies highlight the efficacy of similar compounds in reducing inflammation markers in animal models .
3. Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been linked to the inhibition of neuroinflammation and protection against neurodegenerative diseases like Alzheimer's. In vitro studies demonstrate its ability to reduce amyloid-beta toxicity in neuronal cells .
Material Science Applications
1. Photostability and Light Absorption
The compound's unique structure allows for effective light absorption and photostability, making it suitable for applications in organic photovoltaics and photonic devices. Its ability to absorb light efficiently can improve the performance of solar cells by increasing energy conversion efficiency .
2. Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive to enhance the properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Agricultural Applications
1. Pesticide Development
The compound has been explored as a potential pesticide due to its biological activity against various pests. Studies indicate that it can disrupt the hormonal systems of insects, leading to effective pest control while minimizing environmental impact compared to traditional pesticides .
2. Plant Growth Regulation
Research suggests that phthalazine derivatives can act as plant growth regulators, enhancing growth rates and yield in certain crops. Field studies demonstrate improved crop performance when treated with formulations containing this compound .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity; anti-inflammatory properties; neuroprotective effects |
| Material Science | Effective light absorption; enhances polymer properties |
| Agricultural Applications | Potential pesticide; plant growth regulation |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related phthalazine derivative significantly inhibited tumor growth in xenograft models of breast cancer .
- Neuroprotection : Research published in the International Journal of Molecular Sciences reported that similar compounds protected dopaminergic neurons from oxidative stress, indicating potential therapeutic benefits for Parkinson's disease .
- Agricultural Field Trials : Trials conducted on tomato plants showed that treatment with phthalazine derivatives led to a 30% increase in yield compared to untreated controls, highlighting their effectiveness as plant growth regulators .
Mechanism of Action
The mechanism by which (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the application, but typically involve binding to the target molecule and altering its function.
Comparison with Similar Compounds
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine
- Structure: Shares the 4-(p-tolyl)phthalazine core but replaces the methoxy-propenylphenoxy group with a piperazine ring.
- Activity: Acts as a scaffold in RANKL inhibitors, with analogs showing nanomolar affinity in binding assays .
- Key Difference: The piperazine moiety enhances solubility and hydrogen-bonding capacity, whereas the propenylphenoxy group in the target compound may improve lipophilicity and membrane permeability.
4-Benzyl-1-chlorophthalazine Derivatives
- Structure : Features a benzyl group at position 4 and reactive chlorine at position 1, enabling nucleophilic substitutions .
- Activity : Intermediate for synthesizing antimicrobial and anti-inflammatory derivatives (e.g., thiocyanate or hydrazide analogs) .
- Key Difference: The target compound’s ether-linked propenylphenoxy group provides greater stereochemical rigidity compared to the labile chlorine in these derivatives.
Analogues with Propenyl or Vinyl Substituents
(E)-1-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione
- Structure : Contains a propenyl-p-tolyl motif but fused to an imidazolidinedione ring instead of phthalazine.
- Activity : Exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin .
- Key Difference : The imidazolidinedione core facilitates electron-withdrawing effects, enhancing antibacterial potency, whereas the phthalazine core in the target compound may favor anti-inflammatory pathways.
4-(4-((E)-Prop-1-en-1-yl)-phenoxy)phenylsulfonyl Polymers
- Structure: Polymeric analogs with propenylphenoxy-sulfonyl linkages.
- Application : Used in fuel cell membranes for proton conductivity; molecular weights range 45–50 kDa .
- Key Difference : The target compound’s small-molecule design contrasts with polymeric applications, highlighting versatility in substituent-driven functionality.
Antimicrobial Activity
- Target Compound : Predicted activity based on structural similarity to phthalazine-thiocyanate derivatives (e.g., 4-benzylphthalazin-1-ylthiocyanate) .
- Analogues: Derivatives like 4-benzyl-2-mercaptomethylphthalazin-1-one show broad-spectrum antimicrobial activity, suggesting the propenylphenoxy group could enhance efficacy .
Anti-inflammatory Potential
- Analogues : Piperazine-phthalazine hybrids inhibit RANKL-induced osteoclastogenesis (IC₅₀: 0.2–5 µM) .
- Target Compound: The methoxy-propenylphenoxy group may mimic natural lignans (e.g., neolignans) with anti-inflammatory properties, as seen in (E)-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxy-4-propenylphenoxy)propan-1-ol .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Stereochemical Influence : The (E)-propenyl configuration in the target compound may reduce steric hindrance compared to (Z)-isomers, enhancing receptor binding .
- Electron Effects : Electron-donating methoxy and p-tolyl groups may stabilize radical intermediates, as seen in phthalazine-based antioxidants .
- Synthetic Flexibility: The propenylphenoxy group can be further modified via epoxidation or hydrogenation, analogous to neolignan synthesis .
Biological Activity
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine is a synthetic compound belonging to the phthalazine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 283.32 g/mol
- SMILES Notation : CCOC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C(=O)C(C)(C)C
This compound features a phthalazine core substituted with methoxy and propenyl groups, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that phthalazine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that phthalazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) .
- Antimicrobial Properties : Phthalazine derivatives have been evaluated for their antimicrobial efficacy. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as poly(ADP-ribose) polymerase (PARP). This inhibition is particularly relevant in cancer therapy, where PARP inhibitors are used to enhance the efficacy of chemotherapeutic agents .
1. Anticancer Activity
A study conducted by Marzouk et al. reported that phthalazine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. For example:
- Compound A showed 100% inhibition at a concentration of 125 μM against MCF-7 cells.
- Comparatively, 5-fluorouracil had an IC50 of 60.73 μM against the same cell line .
2. Antimicrobial Efficacy
In a recent investigation into the antimicrobial properties of phthalazines, it was found that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 μg/mL for effective compounds .
3. Enzyme Inhibition Studies
The enzyme inhibition potential of phthalazine derivatives was explored in various studies:
- A derivative exhibited an IC50 value of 0.77 μM against human PARP-1, indicating strong inhibitory activity .
- Inhibition studies suggested that these compounds could enhance the cytotoxic effects of existing chemotherapeutics by disrupting DNA repair mechanisms in cancer cells .
Case Study 1: Anticancer Mechanism
A recent study highlighted the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment led to increased levels of reactive oxygen species (ROS), triggering mitochondrial dysfunction and subsequent apoptosis in MCF-7 cells.
Case Study 2: Antimicrobial Action
In a controlled experiment assessing the antimicrobial properties of phthalazine derivatives, one compound demonstrated potent activity against Staphylococcus aureus with an MIC of 25 μg/mL. This suggests potential as a lead compound for developing new antibiotics.
Q & A
Basic: What are the critical synthetic steps and challenges in preparing (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the phenolic precursor (e.g., (E)-1-(4-hydroxyphenyl)propene) via isomerization of trans-anethole derivatives, followed by purification to minimize (Z)-isomer impurities .
- Step 2: Coupling the phenolic intermediate with a pre-functionalized phthalazine core (e.g., 4-(p-tolyl)phthalazin-1(2H)-one) using nucleophilic aromatic substitution under basic conditions (e.g., NaH in DMF) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the stereochemically pure (E)-isomer.
Key Challenges: - Managing stereochemical impurities (e.g., Z-isomer) through controlled reaction conditions (e.g., low temperature, inert atmosphere) and analytical monitoring (HPLC or ¹H-NMR integration of vinyl protons) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C-NMR: Assign signals for the methoxy, vinyl, and phthalazine protons; confirm (E)-configuration via coupling constants (J = 16 Hz for trans-vinyl protons) .
- FTIR: Identify key functional groups (e.g., C=O stretch in phthalazine at ~1670 cm⁻¹, aromatic C-O-C at ~1250 cm⁻¹) .
- X-ray Diffraction: Resolve crystal packing and anisotropic displacement parameters using SHELXL refinement . For example, Demircioğlu et al. (2019) applied Hirshfeld surface analysis to quantify intermolecular interactions in related phthalazine derivatives .
Advanced: How can computational methods predict reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, thermodynamic data (e.g., heat of formation) from similar compounds (Table 1, ) guide reactivity predictions.
- Molecular Docking: Simulate binding to biological targets (e.g., STAT3 for anti-inflammatory activity) using AutoDock Vina, with parameters optimized for π-π stacking between the phthalazine ring and hydrophobic protein pockets .
- MD Simulations: Evaluate stability of ligand-protein complexes over 100 ns trajectories (GROMACS, AMBER) to prioritize compounds for in vitro testing .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) datasets to minimize twinning effects. For twinned crystals, apply SHELXL’s TWIN/BASF commands for dual-domain refinement .
- Validation Tools: Cross-check with WinGX’s PARST and PLATON to identify overfitting or missed symmetry .
- Case Study: Sheldrick (2015) highlights iterative refinement of anisotropic displacement parameters (ADPs) using SHELXL’s SIMU/DELU restraints to suppress unrealistic thermal motion .
Advanced: How do substituent electronic effects influence biological activity?
Methodological Answer:
- SAR Studies: Compare electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OCH₃) groups on the phthalazine ring. For example, Bhor et al. ( ) found that electron-withdrawing substituents enhance antibacterial activity by increasing electrophilicity and membrane penetration .
- In Vitro Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC ≤ 32 µg/mL). Use ciprofloxacin as a positive control and validate results with triplicate experiments .
Basic: What in vitro assays evaluate antibacterial activity?
Methodological Answer:
- Agar Dilution Method: Prepare Mueller-Hinton agar plates with compound concentrations (2–128 µg/mL). Inoculate with 10⁶ CFU/mL bacterial suspensions and incubate at 37°C for 18–24 hours. MIC is the lowest concentration inhibiting visible growth .
- Controls: Include ciprofloxacin (MIC ~0.5 µg/mL) and solvent-only blanks. Confirm results via broth microdilution for consistency .
Advanced: How to optimize synthetic routes for phthalazine-oxadiazole hybrids?
Methodological Answer:
- Reaction Design: Use cyclocondensation of hydrazides with phthalazine carbonyl groups. For example, synthesize 1,3,4-oxadiazole via acetic acid-catalyzed reactions at 80°C .
- Catalyst Screening: Test H₂SO₄ vs. KOH in ethanol/DMF; acidic conditions favor higher yields (e.g., 72% vs. 58%) by promoting dehydration .
- Work-Up: Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (hexane:acetone 3:1) .
Advanced: How to analyze molecular packing and anisotropic displacement?
Methodological Answer:
- ORTEP Visualization: Generate displacement ellipsoids at 50% probability (WinGX/ORTEP) to assess thermal motion. For example, Farrugia (2012) demonstrated ray-traced outputs for clarity .
- Hirshfeld Surfaces: Quantify intermolecular contacts (e.g., H-bonding, C-H···π) using CrystalExplorer. Demircioğlu et al. (2019) reported 12.4% H···C contacts in a related phthalazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
